(2-{[(tert-butoxycarbonyl)amino]methyl}-1H-benzimidazol-1-yl)acetic acid
Description
(2-{[(tert-Butoxycarbonyl)amino]methyl}-1H-benzimidazol-1-yl)acetic acid (CAS 1207044-25-4, C₁₅H₁₉N₃O₄, molar mass 305.33 g/mol) is a benzimidazole derivative featuring a tert-butoxycarbonyl (Boc)-protected amino methyl group at the 2-position and an acetic acid moiety at the 1-position of the benzimidazole core . The Boc group serves as a protective moiety for amines, making this compound a critical intermediate in peptide synthesis and pharmaceutical development. Its structure combines the planar aromatic benzimidazole ring—known for biological activity—with functional groups that enhance solubility and reactivity in synthetic pathways .
Properties
IUPAC Name |
2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzimidazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)16-8-12-17-10-6-4-5-7-11(10)18(12)9-13(19)20/h4-7H,8-9H2,1-3H3,(H,16,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXPQFZXYJZOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC2=CC=CC=C2N1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,3-benzodiazol-1-yl]acetic acid, is a tert-butyloxycarbonyl-protected amino acid. It is primarily used in the synthesis of peptides. The primary targets of this compound are the amino acids that are involved in peptide synthesis.
Mode of Action
The compound interacts with its targets through a process known as peptide synthesis. This involves the formation of a peptide bond between two amino acids, which is facilitated by the compound. The compound’s tert-butyloxycarbonyl group serves to protect the amino group during this process.
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. It facilitates the formation of peptide bonds between amino acids, leading to the creation of dipeptides. The downstream effects of this pathway include the synthesis of proteins, which are essential for various biological functions.
Pharmacokinetics
It is known that the compound is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol. This suggests that it may have good bioavailability.
Result of Action
The primary result of the compound’s action is the synthesis of dipeptides. These dipeptides can then go on to form larger peptide chains, eventually leading to the synthesis of proteins. On a molecular and cellular level, this contributes to various biological processes, including cell signaling, immune responses, and enzymatic reactions.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the compound is sensitive to light and should be stored in a dark place. It is also sensitive to moisture and should be kept sealed in a dry environment. These factors can influence the compound’s stability and, consequently, its efficacy in peptide synthesis.
Biological Activity
(2-{[(tert-butoxycarbonyl)amino]methyl}-1H-benzimidazol-1-yl)acetic acid, also known by its CAS number 1207044-25-4, is a benzimidazole derivative that has garnered attention for its potential biological activities. This compound serves as a tert-butyloxycarbonyl-protected amino acid and plays a significant role in peptide synthesis. The molecular formula is C15H19N3O4, with a molecular weight of 305.34 g/mol.
- IUPAC Name : 2-(2-(((tert-butoxycarbonyl)amino)methyl)-1H-benzimidazol-1-yl)acetic acid
- Purity : 95%
- Solubility : Soluble in water, ethyl acetate, and methanol; sensitive to light.
The biological activity of this compound primarily involves its interaction in peptide synthesis pathways. The tert-butoxycarbonyl (Boc) group protects the amino functionality, allowing for selective reactions in synthetic processes. The compound's mechanism of action includes:
- Peptide Synthesis : Facilitates the formation of dipeptides through coupling reactions.
- Target Interaction : Engages with various biological targets via structural modifications that enhance its pharmacological profile.
Biological Activities
Research indicates that benzimidazole derivatives exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity :
-
Anticancer Properties :
- Compounds with the benzimidazole moiety have demonstrated cytotoxic effects against various cancer cell lines. For instance, complexes derived from benzimidazoles have shown efficacy in sensitizing melanoma cells to radiation therapy .
- The mechanism often involves the induction of reactive oxygen species (ROS), leading to DNA damage and apoptosis in cancer cells.
- Anti-inflammatory and Analgesic Effects :
- Antioxidant Activity :
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Activity : A study involving bis(benzimidazole) complexes demonstrated their ability to induce apoptosis in cancer cells through ROS generation and subsequent DNA damage .
- Antimicrobial Screening : A recent evaluation of synthesized benzimidazole derivatives reported promising antibacterial activity against E. coli and Pseudomonas aeruginosa, with some compounds exhibiting activity comparable to standard antibiotics like gentamicin .
Data Tables
Scientific Research Applications
Anticancer Research
Benzimidazole derivatives have been extensively studied for their potential anticancer properties. The compound is part of a broader class of benzimidazole derivatives that have shown promise in inhibiting cancer cell proliferation. Research indicates that modifications to the benzimidazole core can enhance cytotoxicity against various cancer cell lines, making this compound a candidate for further development as an anticancer agent .
Antimicrobial Activity
Studies have demonstrated that certain benzimidazole derivatives exhibit significant antimicrobial activity. The introduction of the tert-butoxycarbonyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial cell membranes. This property can be leveraged in the design of new antimicrobial agents .
Cysticidal Agents
Recent research focused on evaluating new benzimidazole derivatives for their efficacy as cysticidal agents has included this compound. The findings suggest that modifications to the benzimidazole structure can lead to improved activity against cyst-forming parasites, indicating potential applications in treating parasitic infections .
Synthesis and Characterization
The synthesis of (2-{[(tert-butoxycarbonyl)amino]methyl}-1H-benzimidazol-1-yl)acetic acid typically involves multi-step organic reactions, including protection-deprotection strategies to introduce the tert-butoxycarbonyl group. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are used to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Activity
In a study published in Chemical & Pharmaceutical Bulletin, researchers synthesized several benzimidazole derivatives and evaluated their anticancer activities against human cancer cell lines. Among these, this compound showed promising results, with IC50 values indicating effective inhibition of cell growth .
Case Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial efficacy of various benzimidazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that specific structural modifications could enhance antibacterial activity, suggesting pathways for developing new antibiotics .
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes the molecular features, substituents, and applications of the target compound and its analogues:
Comparative Analysis
- Boc Protection vs. Ester Groups : The target compound’s Boc group enhances amine stability during synthesis, whereas the tert-butyl ester in tert-Butyl 2-(1H-benzimidazol-1-yl)-acetate increases lipophilicity, favoring organic-phase reactions .
- Aromatic vs. In contrast, the azepane group in [2-(Azepan-1-ylmethyl)-1H-benzimidazol-1-yl]acetic acid offers conformational flexibility, which may improve solubility in polar solvents .
Crystallographic Insights
- tert-Butyl 2-(1H-benzimidazol-1-yl)-acetate exhibits a dihedral angle of 84.5° between the benzimidazole and acetate planes, influencing molecular packing and solubility .
Q & A
Q. What synthetic methodologies are recommended for preparing (2-{[(tert-butoxycarbonyl)amino]methyl}-1H-benzimidazol-1-yl)acetic acid?
A typical route involves three steps:
Benzimidazole core synthesis : Condensation of o-phenylenediamine derivatives with carboxylic acids or esters under acidic conditions.
Boc-protection : Reaction of the primary amine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF) at 0–25°C .
Acetic acid functionalization : Alkylation of the benzimidazole nitrogen using bromoacetic acid derivatives, followed by hydrolysis (e.g., LiOH in THF/H₂O at 0°C for 2 hours) to yield the free acid .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, THF, 0°C | ~87% | |
| Ester Hydrolysis | LiOH, THF/H₂O, 0°C | 87.2% |
Q. How should researchers characterize the purity and structural integrity of this compound?
- HPLC/MS : Confirm molecular weight (e.g., observed [M+H]⁺ at m/z 523.3 matches calculated m/z 523.28) .
- NMR : Key signals include tert-butyl protons (δ 1.2–1.4 ppm), benzimidazole aromatic protons (δ 7.1–8.0 ppm), and acetic acid protons (δ 3.8–4.2 ppm) .
- X-ray Crystallography : Resolve dihedral angles (e.g., 84.5° between benzimidazole and acetate planes) and hydrogen-bonding patterns (C–H⋯N interactions forming chains) .
Advanced Questions
Q. How does the Boc-protecting group influence the compound’s reactivity in coupling reactions?
The Boc group enhances solubility in organic solvents (e.g., DCM, THF) and prevents undesired side reactions at the amine during coupling. However, it is acid-labile, requiring careful handling in acidic media (e.g., TFA for deprotection). For amide bond formation:
Activate the acetic acid moiety with EDCl/HOBt or DCC.
Couple with amines under inert conditions.
Monitor deprotection risks using TLC or LCMS to detect premature Boc removal .
Q. How can crystallographic data resolve discrepancies between experimental and computational structural models?
Single-crystal X-ray diffraction (e.g., R factor = 0.034, wR = 0.076 ) provides precise bond lengths and angles. For example:
| Parameter | Experimental (X-ray) | Computational (DFT) |
|---|---|---|
| C–C Bond Length | 1.52 Å | 1.49 Å |
| Dihedral Angle | 84.5° | 82.1° |
| Discrepancies may arise from solvent effects or vibrational motion in computational models. Refine force fields using experimental data to improve accuracy . |
Q. What strategies optimize the compound’s stability during long-term storage?
- Storage Conditions : Keep at –20°C under nitrogen, sealed in amber vials to prevent moisture absorption and Boc-group hydrolysis.
- Purity : Use HPLC-purified material (≥95% purity) to avoid degradation by impurities .
- Buffered Solutions : Avoid aqueous solutions at pH < 5, which accelerate Boc deprotection .
Q. How does the benzimidazole ring’s electronic environment affect its spectroscopic properties?
The electron-withdrawing acetic acid group deshields adjacent protons, shifting benzimidazole NMR signals downfield. UV-Vis spectroscopy (λmax ~270 nm) reflects π→π* transitions in the aromatic system. Substituent effects (e.g., trifluoromethyl groups) further alter absorption maxima and fluorescence properties .
Q. What are the implications of conflicting solubility data in polar vs. nonpolar solvents?
Discrepancies arise from the compound’s amphiphilic nature:
- Polar Solvents (DMSO, MeOH) : Solubility driven by hydrogen bonding with the acetic acid and benzimidazole NH.
- Nonpolar Solvents (DCM) : Enhanced by the hydrophobic tert-butyl group.
Methodological Note : Pre-saturate solvents and use sonication for 10–15 minutes to achieve reproducible solubility measurements .
Q. How can researchers mitigate side reactions during Boc deprotection?
- Controlled Acid Exposure : Use diluted TFA (10–20% in DCM) at 0°C to minimize over-acidification.
- Scavengers : Add triisopropylsilane (TIPS) to quench carbocation byproducts.
- Monitoring : Track deprotection via LCMS ([M+H]⁺ decreases by 100 Da upon Boc removal) .
Data Contradictions and Resolution
Q. Why do reported melting points vary across studies (e.g., 248°C vs. 240°C)?
Variations stem from:
- Polymorphism : Different crystal packing (e.g., hydrogen-bonded chains vs. isolated molecules).
- Impurities : Lower-purity samples depress melting points. Always cross-reference with DSC data and HPLC purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
